molecular formula C11H17N3 B1386474 4-Methyl-2-piperidin-1-ylpyridin-3-amine CAS No. 1086378-58-6

4-Methyl-2-piperidin-1-ylpyridin-3-amine

Cat. No. B1386474
M. Wt: 191.27 g/mol
InChI Key: AHJRSZPNTIXPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-piperidin-1-ylpyridin-3-amine” is a chemical compound with the molecular formula C11H17N3. It’s used in various scientific and industrial applications .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-piperidin-1-ylpyridin-3-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. The molecular weight of this compound is 191.27 g/mol.


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-piperidin-1-ylpyridin-3-amine” include its molecular formula (C11H17N3), molecular weight (191.27 g/mol), and its usage in various scientific and industrial applications .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Anti-tubercular Agents

    • A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
    • To evaluate the efficacy of these compounds, their IC 90 values were examined. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .
    • The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
  • Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • Compounds with piperidine moiety show a wide variety of biologic activities .
    • Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antiviral Agents

    • Piperidine derivatives are also being utilized as antiviral agents .
    • They have shown promising results in the treatment of various viral infections .
  • Antimalarial Agents

    • Piperidine derivatives have been used as antimalarial agents .
    • They have shown significant activity against the malaria parasite .
  • Antimicrobial and Antifungal Agents

    • Piperidine derivatives are being utilized as antimicrobial and antifungal agents .
    • They have shown significant activity against various bacterial and fungal strains .
  • Antihypertensive Agents

    • Piperidine derivatives are being utilized as antihypertensive agents .
    • They have shown significant activity in the treatment of hypertension .
  • Analgesic Agents

    • Piperidine derivatives are being utilized as analgesic agents .
    • They have shown significant activity in pain management .
  • Anti-inflammatory Agents

    • Piperidine derivatives are being utilized as anti-inflammatory agents .
    • They have shown significant activity in the treatment of inflammation .
  • Anti-Alzheimer Agents

    • Piperidine derivatives are being utilized as anti-Alzheimer agents .
    • They have shown significant activity in the treatment of Alzheimer’s disease .
  • Antipsychotic Agents

    • Piperidine derivatives are being utilized as antipsychotic agents .
    • They have shown significant activity in the treatment of various psychiatric disorders .
  • Anticoagulant Agents

    • Piperidine derivatives are being utilized as anticoagulant agents .
    • They have shown significant activity in the prevention of blood clots .

properties

IUPAC Name

4-methyl-2-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-5-6-13-11(10(9)12)14-7-3-2-4-8-14/h5-6H,2-4,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRSZPNTIXPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-piperidin-1-ylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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